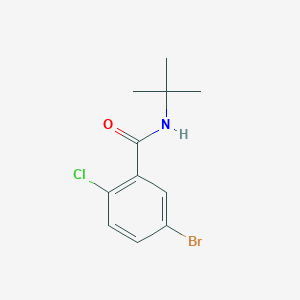

T-Butyl 5-bromo-2-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-tert-butyl-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFODIGBKSBKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428960 | |

| Record name | T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892018-58-5 | |

| Record name | T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Benzamide Chemistry and Its Structural Homologues

Halogenated benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, with one or more hydrogen atoms on the ring replaced by halogens. The nature and position of these halogen substituents, along with other groups on the ring, significantly influence the compound's physical and chemical properties.

The study of halogenated benzamides involves exploring the effects of different functional groups and their positions on the molecular structure. dcu.ie This has been a subject of systematic investigation to understand how these variations impact crystal packing and intermolecular interactions. dcu.ie

Table 1: Properties of T-Butyl 5-bromo-2-chlorobenzamide (B65784) and Related Structures

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| T-Butyl 5-bromo-2-chlorobenzamide | C₁₁H₁₃BrClNO | 290.58 | Not readily available |

| tert-Butyl 5-bromo-2-chlorobenzoate | C₁₁H₁₂BrClO₂ | 291.57 | 503555-23-5 cookechem.com |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 21739-92-4 |

| 5-Bromo-2-chlorobenzaldehyde | C₇H₄BrClO | 219.46 | 189628-37-3 bldpharm.com |

Note: Data compiled from various chemical suppliers and databases. The CAS number for the title compound is not consistently reported in public databases, highlighting its primary role as a synthetic intermediate rather than a commercial end-product.

Historical and Contemporary Significance of Substituted Benzamides in Medicinal Chemistry

Substituted benzamides have a rich history in medicinal chemistry and continue to be a significant class of compounds in drug discovery and development. acs.org Their versatility as a chemical scaffold has led to the development of drugs with a wide range of therapeutic applications.

Historically, the class of substituted benzamides includes compounds that can selectively modulate dopaminergic neurons. nih.gov For instance, sulpiride (B1682569) was an early synthetic substituted benzamide (B126), later followed by the more modern amisulpride, which shows high selectivity for D2 and D3 dopamine (B1211576) receptors. nih.gov This has led to its use in treating psychiatric conditions. nih.gov

The applications of benzamide derivatives are diverse, including their use as:

Antipsychotics acs.org

Antiemetics to manage nausea and vomiting, particularly in chemotherapy acs.org

Anti-inflammatory agents nih.gov

Antitumor agents researchgate.net

Antiparasitic agents nih.gov

The development of novel substituted benzamides is an ongoing area of research. For example, a series of N-substituted benzamide derivatives were synthesized and evaluated for their antitumor activity, showing that modifications to the benzamide scaffold can lead to potent new drug candidates. researchgate.net Similarly, research into substituted benzamides as anti-inflammatory agents has shown that it is possible to design compounds that inhibit cyclooxygenase enzymes while being less damaging to the gastric mucosa. nih.gov

Overview of Current Research Trajectories for T Butyl 5 Bromo 2 Chlorobenzamide and Analogues

Precursor Synthesis and Strategic Functionalization for Halogenated Benzoyl Moieties

The foundation of synthesizing this compound lies in the efficient preparation of its halogenated benzoyl precursors. This section details the synthetic pathways to obtain 5-bromo-2-chlorobenzoic acid and the subsequent activation of this acid to a more reactive form for amidation.

Synthetic Routes to 5-Bromo-2-chlorobenzoic Acid and Related Aryl Acid Precursors

The primary starting material for this compound is 5-bromo-2-chlorobenzoic acid. Several methods have been developed for its synthesis, each with distinct advantages.

One common approach involves the direct bromination of 2-chlorobenzoic acid. A high-yield method utilizes N-bromosuccinimide (NBS) in a concentrated sulfuric acid medium. chemicalbook.com The reaction is initiated by adding sodium sulfide (B99878), which acts as a catalyst, to a solution of 2-chlorobenzoic acid in sulfuric acid. chemicalbook.com Following the addition of NBS, the reaction proceeds to yield the desired 5-bromo-2-chlorobenzoic acid. chemicalbook.com This method is advantageous due to its high selectivity and yield, which can reach up to 85.9% with a purity of 99.90% after purification. chemicalbook.com The use of a catalyst like sodium sulfide helps to inhibit the formation of unwanted isomers, such as 4-bromo-2-chlorobenzoic acid. google.com

Another synthetic route starts from 2-chlorobenzonitrile. wipo.int This process involves a bromination reaction to form 5-bromo-2-chlorobenzonitrile, which is then hydrolyzed in the presence of a base to produce 5-bromo-2-chlorobenzoate. wipo.int The final step is an acidification reaction with a protonic acid to yield 5-bromo-2-chlorobenzoic acid. wipo.int This method is noted for its simple process and the use of readily available and inexpensive raw materials. wipo.int

A third pathway involves a Sandmeyer-type reaction starting from a substituted aniline. For instance, 5-bromo-2-aminobenzoic acid derivatives can be converted to the corresponding diazonium salt, which is then subjected to a chlorination reaction, followed by hydrolysis to give 5-bromo-2-chlorobenzoic acid. google.com While the Sandmeyer reaction can sometimes result in lower yields, optimization of the process, such as ensuring complete salt formation of the starting amine, can significantly improve the outcome. thieme-connect.com

The table below summarizes various synthetic preparations for 5-bromo-2-chlorobenzoic acid.

| Starting Material | Reagents | Key Conditions | Yield | Purity | Reference |

| 2-Chlorobenzoic Acid | N-Bromosuccinimide, Sulfuric Acid, Sodium Sulfide | Stirring at 30°C | 85.9% | 99.90% | chemicalbook.com |

| 2-Chlorobenzonitrile | Bromination Reagent, Base, Protonic Acid | Bromination, then Hydrolysis and Acidification | High | High | wipo.int |

| 5-Bromo-2-aminobenzoic acid ethyl ester | Sodium Nitrite, Hydrochloric Acid, Copper Catalyst | Diazotization, Sandmeyer Reaction, Hydrolysis | - | 99.6% | google.com |

| 2-Chlorobenzoic Acid | Thionyl Chloride, DMF, 2-amino-2-methyl-propanol, Triethylamine | Chlorination, Amidation, Cyclization, Bromination, Hydrolysis | - | - | patsnap.com |

Preparation of Activated Acylating Agents (e.g., Acyl Chlorides) from Substituted Benzoic Acids

To facilitate the subsequent amidation reaction, the carboxylic acid group of 5-bromo-2-chlorobenzoic acid is typically converted into a more reactive acylating agent, most commonly an acyl chloride. The standard and widely used method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). google.comgoogle.comlibretexts.org

The reaction is often carried out by refluxing 5-bromo-2-chlorobenzoic acid with an excess of thionyl chloride. google.com A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction. google.com The reaction proceeds until the evolution of gaseous byproducts (sulfur dioxide and hydrogen chloride) ceases. google.comresearchgate.net After the reaction is complete, the excess thionyl chloride is removed, typically by distillation under reduced pressure, to yield the crude 5-bromo-2-chlorobenzoyl chloride. google.com This crude product is often a yellow solid and can be used in the next step without further purification, with reported yields as high as 99%. google.com

Other chlorinating agents like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used for this conversion, though thionyl chloride is often preferred due to the gaseous nature of its byproducts, which simplifies purification. libretexts.org

The table below details reaction conditions for the synthesis of 5-bromo-2-chlorobenzoyl chloride.

Amidation Reactions for Constructing this compound

The crucial step in the synthesis of the target molecule is the formation of the amide bond between the activated 5-bromo-2-chlorobenzoyl moiety and tert-butylamine.

Direct Condensation Approaches with tert-Butylamine

The most direct method for synthesizing this compound is the reaction of 5-bromo-2-chlorobenzoyl chloride with tert-butylamine. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

A typical procedure involves dissolving the 5-bromo-2-chlorobenzoyl chloride in a suitable solvent, such as dichloromethane, and then adding tert-butylamine, often in the presence of a base like triethylamine. patsnap.com The base is used to neutralize the hydrogen chloride that is formed as a byproduct of the reaction. The reaction is usually carried out at a low temperature, for example, below 0°C, to control the reaction rate and minimize side reactions. patsnap.com

Alternative Amidation Strategies for N-tert-Butyl Benzamides

While the acyl chloride route is common, alternative methods for forming N-tert-butyl benzamides exist. One such strategy is the Ritter reaction, which involves the reaction of a nitrile with an alcohol or alkene in the presence of a strong acid. A modified Ritter reaction can be used to synthesize N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate, catalyzed by copper(II) triflate (Cu(OTf)₂). researchgate.net This method is notable for proceeding under solvent-free conditions at room temperature. researchgate.net

Another approach is the direct amidation of esters. nih.gov This can be achieved using systems like DMSO/t-BuOK or THF/n-BuLi. nih.gov These methods offer the advantage of avoiding the use of highly reactive acyl chlorides. The DMSO/t-BuOK system is simple and does not require heating, while the THF/n-BuLi system has a broader substrate scope. nih.gov

Transition Metal-Catalyzed Transformations in Benzamide Synthesis

Transition metal catalysis offers powerful and versatile methods for the formation of amide bonds. researchgate.net These catalytic systems can enable amide synthesis from a variety of starting materials, often under milder conditions than traditional methods.

For instance, palladium-catalyzed cross-coupling reactions can be used to form amides from aryl halides or triflates and amines. researchgate.net While not a direct synthesis of this compound from its immediate precursors, these methods are highly relevant for the synthesis of structural analogues. The use of carbon monoxide in transition metal-catalyzed couplings of amines is another powerful methodology for amide bond formation. researchgate.net

Furthermore, transition metal catalysts, including those based on iron, copper, and manganese, have been employed for the direct amidation of esters and the transamidation of primary amides. mdpi.commdpi.com For example, a tantalum(V) ethoxide catalyst has been shown to be effective for the hydroxy-directed amidation of esters. mdpi.com These catalytic approaches represent a growing field in organic synthesis and offer promising alternatives for the preparation of complex benzamides.

Other Specialized Synthetic Approaches to Halogenated Benzamides

Beyond the more common catalytic methods, several specialized synthetic strategies can be employed for the preparation of halogenated benzamides.

Oxaziridines, three-membered rings containing nitrogen and oxygen, can undergo rearrangement reactions to form amides. mdpi.compsu.edursc.org This transformation can be initiated photochemically or through the use of transition metal catalysts. mdpi.comrsc.org While N-H, N-alkoxycarbonyl, and N-alkyl oxaziridines typically act as electrophilic aminating agents, they can also be converted to amides via radical rearrangements catalyzed by transition metals. mdpi.com

The synthesis of N-alkylbenzamides can be achieved through the oxidative rearrangement of oxaziridines. This process, while less common for the direct synthesis of simple benzamides, offers a unique pathway for the construction of more complex amide-containing structures, particularly in the context of asymmetric synthesis. psu.edursc.org The reaction can provide access to chiral lactams with high enantioselectivity. rsc.org

The direct halogenation of a pre-formed benzamide scaffold is a straightforward approach to introduce halogen atoms at specific positions. The site of halogenation is directed by the existing substituents on the aromatic ring. For the synthesis of this compound, this would involve the selective bromination of a 2-chloro-N-tert-butylbenzamide precursor.

Various halogenating agents and catalysts can be employed to achieve high regioselectivity. For instance, iron or zinc oxides supported on complex oxides containing silicon and aluminum have been developed as effective catalysts for the bromination of aromatic rings. google.com These catalysts can provide high yields of the desired halogenated product. google.com Another approach utilizes porous manganese oxide containing microcrystals produced by microorganisms as a halogenation catalyst. google.com

The introduction of halogens can also be achieved through enzymatic methods or by using halogenated starting materials in microbial synthesis platforms. nih.gov While often applied to natural product synthesis, these bio-inspired strategies highlight the growing interest in developing sustainable and selective halogenation methods. nih.gov The strategic introduction of halogens not only influences the biological activity of molecules but also provides handles for further chemical diversification through cross-coupling reactions. nih.govnih.gov

Design and Synthesis of this compound Derivatives for Systematic Studies

The synthesis of derivatives of this compound is crucial for systematic studies, such as structure-activity relationship (SAR) investigations in drug discovery. By systematically modifying the substituents on the benzamide core, researchers can probe the effects of these changes on biological activity.

A common strategy for creating a library of derivatives involves the condensation of a key intermediate, such as 5-bromo-2-chlorobenzoic acid, with a variety of amines. The synthesis of 5-bromo-2-chlorobenzoic acid itself is a critical first step, and methods have been developed for its preparation from starting materials like 5-bromo-2-aminobenzoic acid derivatives via diazotization and hydrolysis. google.com

Alternatively, a series of substituted benzamides can be prepared by coupling a common amine with various substituted benzoic acids. For example, a series of tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized by condensing tert-butyl 2-aminophenylcarbamate with different carboxylic acids using coupling reagents like EDCI and HOBt. nih.govresearchgate.net This approach allows for the rapid generation of a diverse set of analogues for biological screening. nih.govresearchgate.net

The table below illustrates the synthesis of various substituted benzamide derivatives, a strategy that can be adapted for the creation of analogues of this compound.

| Compound | Substituted Benzoic Acid | Yield (%) |

|---|---|---|

| 4a | 4-Fluorobenzoic acid | 74 |

| 4h | 4-Chloro-2,5-difluorobenzoic acid | 72.4 |

By employing these synthetic strategies, chemists can efficiently produce this compound and a wide array of its derivatives, facilitating the exploration of their chemical and biological properties.

Elucidation of Reaction Mechanisms in Amidation Processes

Amidation, the formation of an amide bond, is a cornerstone reaction in organic synthesis. For a target molecule like this compound, the process generally involves the reaction of an amine with a carboxylic acid or its more reactive derivative.

The most conventional method for forming the amide bond is the coupling of a carboxylic acid with an amine, which necessitates the activation of the carboxylic acid moiety. researchgate.net A common laboratory-scale synthesis of this compound would likely involve the conversion of 5-bromo-2-chlorobenzoic acid to its more electrophilic acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-bromo-2-chlorobenzoyl chloride is then highly susceptible to nucleophilic attack by tert-butylamine. The mechanism is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate, which then collapses to form the stable amide bond and releases a chloride ion.

Alternative, milder methods for carboxylic acid activation have been developed to avoid the use of harsh chlorinating agents. These "coupling reagents" generate a highly reactive acyl-substituted intermediate in situ. For instance, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt), are effective. nih.govnih.gov The carboxylic acid adds to the carbodiimide, forming a reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Recent advancements include methods that generate phosphonium salts in situ from reagents like N-chlorophthalimide and triphenylphosphine to act as activating agents for carboxylic acids. acs.org These reactive species form an acyloxy-phosphonium salt intermediate, which is then displaced by the amine to yield the amide. acs.org This approach works for a range of aliphatic and aromatic carboxylic acids with primary and secondary amines at room temperature. acs.org

Another pathway involves the direct reaction of nitriles. While less common for this specific transformation, metal catalysts can facilitate the hydrolysis of a nitrile to a primary amide, which could potentially undergo transamidation. core.ac.uk However, studies suggest that the direct reaction of a nitrile and an amine to form an amidine intermediate, which is subsequently hydrolyzed, is a more likely pathway in such catalysed reactions. core.ac.uk

The table below summarizes common amidation methods applicable to the synthesis of this compound.

| Method | Activating Agent/Catalyst | Reactive Intermediate | Key Features |

| Acyl Chloride Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride | High reactivity, but generates HCl as a byproduct. |

| Carbodiimide Coupling | EDCI / HOBt | O-acylisourea | Mild conditions, good yields, water-soluble byproducts. nih.govnih.gov |

| Phosphonium Salt Method | PPh₃ / N-chlorophthalimide | Acyloxy-phosphonium salt | In situ generation of activating agent, mild conditions. acs.org |

| Metal-Catalyzed Nitrile Hydrolysis | Iron Catalyst | Nitrile | Primarily for primary amide synthesis from nitriles. core.ac.uk |

Control of Regioselectivity and Stereoselectivity in Benzamide-Forming Annulations

While this compound is not itself a product of an annulation (ring-forming) reaction, the principles of selectivity in benzamide-forming annulations provide insight into the directing effects of the substituents present on the aromatic ring. Annulation reactions, often catalyzed by transition metals like cobalt or rhodium, involve C-H activation and the coupling of a benzamide with an unsaturated partner to build a new ring. acs.orgnih.govacs.org

Regioselectivity: In the context of a substituted benzamide, the existing groups on the aromatic ring dictate the position of C-H activation and subsequent functionalization. For the 5-bromo-2-chlorobenzamide scaffold, the amide group itself is a powerful ortho-directing group. However, the C-H bond ortho to the amide is already substituted with a chlorine atom. Therefore, in a hypothetical C-H activation scenario, the reaction would be directed to the C6-H bond, which is the other position ortho to the amide directing group. The electronic nature of the halogen substituents also plays a role. Both chlorine and bromine are deactivating, electron-withdrawing groups via induction, but they can direct incoming electrophiles to the ortho and para positions through resonance. The interplay between the powerful amide directing group and the electronic effects of the halogens is crucial for controlling regioselectivity. nih.govacs.org For instance, in palladium-catalyzed cascade reactions to form benzimidazolones, the catalyst selectively mediates two different C-N bond-forming events on a dihaloaromatic system, demonstrating high regiocontrol. acs.org

Stereoselectivity: Stereoselectivity in benzamide synthesis is most relevant in the context of creating chiral molecules, either through asymmetric catalysis or by resolving atropisomers. Atropisomers are stereoisomers arising from hindered rotation around a single bond. In highly substituted benzamides, steric clash between bulky ortho-substituents and the N-alkyl group can restrict rotation around the aryl-carbonyl bond, leading to stable, separable enantiomers. nih.gov While the chlorine at the C2 position and the N-tert-butyl group on this compound introduce steric bulk, it is generally insufficient to create stable atropisomers at room temperature. However, the principles are critical in the synthesis of more complex, axially chiral benzamides, where peptide-catalyzed bromination followed by regioselective transformations can generate enantiopure products. nih.gov

In cobalt-catalyzed [4+1] annulations of N-chlorobenzamides with cyclopropenes, chiral cyclopentadienyl ligands on the cobalt center can induce high enantioselectivity (up to 99:1 er), leading to the formation of biologically relevant chiral isoindolinones. nih.govacs.org Computational studies have been used to understand the origin of this reactivity and stereoselectivity, highlighting the unique profile of cobalt catalysts compared to their rhodium counterparts, which may favor a [4+2] annulation pathway. acs.orgnih.gov

| Selectivity Type | Controlling Factors | Relevance to 5-bromo-2-chlorobenzamide scaffold |

| Regioselectivity | Directing group (amide), electronic effects of substituents (Cl, Br), steric hindrance. nih.govacs.org | In hypothetical C-H functionalizations, the amide directs to the C6 position. |

| Stereoselectivity | Chiral catalysts/ligands, steric hindrance leading to atropisomerism. nih.govnih.gov | Not directly chiral, but principles apply to related complex structures. |

Catalytic Principles and Ligand Effects in Transition Metal-Mediated Benzamide Synthesis

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-N bonds, offering a powerful alternative for synthesizing benzamides. rsc.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can form this compound by coupling an aryl halide (like 1,4-dibromo-2-chlorobenzene or a related triflate) with tert-butylamine.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), breaking the carbon-halogen bond and forming a Pd(II) intermediate (Ar-Pd-X). The reactivity of the C-X bond is crucial, with C-I > C-Br > C-Cl.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form an amido complex.

Reductive Elimination: The aryl group and the amido group couple, forming the C-N bond of the benzamide product and regenerating the Pd(0) catalyst.

Electron-richness: Ligands that are strong σ-donors increase the electron density on the palladium, which promotes the oxidative addition step, especially for less reactive aryl chlorides. acs.org

Steric Bulk: Bulky ligands are thought to promote the final reductive elimination step, which forms the product, and help generate the catalytically active monoligated Pd(0) species in solution. acs.org

Different classes of ligands have been developed to optimize these reactions. For example, dialkylbiaryl phosphines (e.g., DavePhos) and ferrocene-based ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) are highly effective for a wide range of C-N coupling reactions. nih.govwikipedia.org The specific ligand can influence reaction rates, substrate scope, and selectivity. nih.gov For instance, in the amination of dichloroquinolines, the choice between BINAP and DavePhos determined whether the reaction stopped at mono-amination or proceeded to di-amination. nih.gov

The table below illustrates the role of different ligand types in palladium-catalyzed C-N coupling.

| Ligand Type | Example(s) | Key Structural Feature | Influence on Catalysis |

| Dialkylbiaryl Phosphines | DavePhos, SPhos | Bulky, electron-rich biaryl backbone | Highly effective for coupling unactivated aryl chlorides; promotes reductive elimination. acs.org |

| Ferrocenyl Phosphines | dppf, Josiphos | Ferrocene backbone providing a specific bite angle and electronic properties. wikipedia.org | Valued for a wide range of cross-coupling reactions, offering high stability and efficiency. wikipedia.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donating carbene bound to the metal | Can increase catalyst stability and activity, particularly with less reactive substrates. nih.gov |

| Diphosphines | BINAP, DIOP | Chiral or achiral bidentate phosphines | Used to control geometry and, in the case of chiral versions, enantioselectivity. nih.gov |

An in-depth analysis of the structure-activity relationship (SAR) and structural biology of this compound and its analogues reveals critical insights into the molecular features governing their biological effects. This article explores the methodologies used to investigate these relationships, the specific roles of the tert-butyl and halogen substituents, and the key structural determinants of potency and selectivity.

Computational Chemistry and Theoretical Characterization of T Butyl 5 Bromo 2 Chlorobenzamide

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

For T-Butyl 5-bromo-2-chlorobenzamide (B65784), molecular docking simulations would be instrumental in identifying potential protein targets and predicting the specific binding interactions that stabilize the ligand-protein complex. Although docking studies specifically for this compound are not readily found, research on structurally related aryl benzamide (B126) derivatives provides a clear example of the methodology. For instance, studies on aryl benzamides as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) have successfully identified key binding modes. nih.gov

In such a study, the benzamide derivatives were found to bind within a specific allosteric site, stabilized by a network of interactions. These interactions typically include:

Hydrogen Bonds: Formed between the amide group of the ligand and polar amino acid residues like Serine or Asparagine.

π-π Stacking: Occurring between the aromatic ring of the benzamide and aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan. nih.gov

Hydrophobic Contacts: Involving the non-polar parts of the ligand (like the t-butyl group and the halogenated phenyl ring) and hydrophobic amino acid residues such as Leucine, Isoleucine, and Valine. nih.gov

A hypothetical molecular docking simulation of T-Butyl 5-bromo-2-chlorobenzamide with a target like mGluR5 would likely reveal similar interactions. The chloro and bromo substituents would contribute to the hydrophobic and halogen-bonding interactions, while the N-tert-butyl group would occupy a hydrophobic pocket within the binding site.

Table 1: Example of Amino Acid Residues in a Benzamide Binding Site (mGluR5 NAM Site)

| Interaction Type | Interacting Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Ser654, Ser658, Asn907, Ser965, Ser969 |

| π-π Stacking | Trp945, Phe948 |

| Hydrophobic Contacts | Ile625, Ile651, Pro655, Tyr659, Leu904, Val966, Ala970, Ala973 |

Data derived from studies on aryl benzamide series as mGluR5 NAMs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new or untested compounds, thereby prioritizing synthesis and testing efforts in drug discovery. nih.gov

A QSAR study for a series of compounds including this compound would involve calculating a set of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Properties: (e.g., partial charges, dipole moment)

Steric Properties: (e.g., molecular volume, surface area)

Hydrophobic Properties: (e.g., LogP)

Topological Properties: (e.g., connectivity indices)

Once calculated, these descriptors are used to build a regression model against the measured biological activity (e.g., IC₅₀ values). The reliability of a QSAR model is assessed using several statistical metrics. While a specific QSAR model for this compound is unavailable, studies on other benzamide series highlight the expected statistical performance of a robust model. nih.gov

Table 2: Typical Statistical Parameters for a Predictive QSAR Model

| Parameter | Description | Typical Value |

|---|---|---|

| Q² | Cross-validated correlation coefficient. Measures the predictive ability of the model during internal validation. | > 0.5 |

| R²ncv | Non-cross-validated correlation coefficient. Measures the goodness-of-fit for the training set data. | > 0.6 |

| R²pre | Predicted correlation coefficient for an external test set. Measures the predictive ability for new data. | > 0.6 |

These values represent thresholds for a generally acceptable QSAR model. A study on aryl benzamides reported Q² = 0.70, R²ncv = 0.89, and R²pre = 0.87 for its optimal model. nih.gov

For this compound, key descriptors in a QSAR model would likely include those related to hydrophobicity and electronic effects, given the presence of the halogen atoms and the t-butyl group.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov It provides valuable insights into the distribution of electrons and helps predict sites of electrophilic and nucleophilic attack.

A DFT study of this compound would begin with geometry optimization to find the most stable three-dimensional conformation. From this optimized structure, several key properties can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen of the carbonyl group would be a site of negative potential, while the amide hydrogen would be a region of positive potential. nih.gov

Table 3: Illustrative DFT-Calculated Properties for a Benzamide-like Molecule

| Property | Description | Hypothetical Value/Observation for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 5.3 eV (indicating high kinetic stability) |

| MEP Negative Region | Site for electrophilic attack. | Carbonyl oxygen atom |

| MEP Positive Region | Site for nucleophilic attack. | Amide hydrogen atom |

Values are hypothetical and for illustrative purposes, based on general findings for similar organic molecules.

Solid-State Computational Studies: Intermolecular Interactions and Crystal Packing Analysis

Solid-state computational studies are essential for understanding how molecules arrange themselves in a crystal lattice. These studies can predict crystal structures, analyze the forces holding the crystal together, and rationalize polymorphism—the ability of a compound to exist in multiple crystal forms.

For this compound, such studies would focus on identifying the key intermolecular interactions that dictate its crystal packing. Based on studies of other benzamide crystals, the primary interactions would likely be: researchgate.net

N-H···O Hydrogen Bonds: The classic benzamide R2,2(8) dimer motif, where two molecules form a cyclic arrangement through hydrogen bonds between the amide N-H and the carbonyl oxygen, is a common feature.

Halogen Bonds: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen.

π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

van der Waals Forces: Hydrophobic interactions involving the t-butyl group.

Table 4: Common Intermolecular Interactions in Benzamide Crystal Packing

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding | Strong, directional interaction between N-H and C=O groups. | Expected to be a primary motif, forming dimers or catemers (chains). acs.org |

| π-π Interactions | Attraction between aromatic rings. | Contributes to the stacking of molecules. |

| Halogen Bonding | Non-covalent interaction involving Cl or Br atoms. | The C-Cl and C-Br groups can interact with nucleophilic atoms, influencing packing. rsc.org |

| Dispersion Forces | Weak, non-specific attractions. | The bulky t-butyl group would contribute significantly through these forces. |

Conformational Analysis and Molecular Dynamics Simulations of Benzamide Structures

Conformational analysis explores the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's motion and conformational changes. mdpi.com

For this compound, a key conformational feature is the torsion angle between the phenyl ring and the amide plane. DFT calculations can map the potential energy surface associated with this rotation to identify the lowest energy (most stable) conformation. The bulky t-butyl group and the ortho-chloro substituent would create significant steric hindrance, influencing this preferred angle.

MD simulations can be used to study the dynamic behavior of this compound, either as an isolated molecule, in solution, or in a crystal lattice. researchgate.net An MD simulation would track the positions and velocities of all atoms over time, providing insights into:

Conformational Flexibility: How readily the molecule transitions between different conformations at a given temperature.

Hydrogen Bond Dynamics: The stability and lifetime of intermolecular hydrogen bonds in a condensed phase. mdpi.com

Solvent Effects: How the presence of a solvent influences the molecule's preferred conformation and interactions.

Crystal Stability: Simulating the melting process to compare the relative stability of different polymorphs. researchgate.net

Table 5: Example Parameters for a Molecular Dynamics Simulation of a Benzamide System

| Parameter | Description | Typical Setting |

|---|---|---|

| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, or OPLS |

| Temperature | The temperature at which the simulation is run. | 298 K (Room Temperature) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |

| Time Step | The interval between successive calculations. | 2 fs |

These are representative parameters for a standard MD simulation. researchgate.net

Future Perspectives and Unaddressed Research Questions for T Butyl 5 Bromo 2 Chlorobenzamide

Advancements in Asymmetric Synthesis of Chiral Benzamide (B126) Analogues

The development of chiral molecules is a cornerstone of modern drug discovery, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For benzamide analogues, the presence of axial chirality can be a critical determinant of biological activity. Future research on T-Butyl 5-bromo-2-chlorobenzamide (B65784) should prioritize the development of its chiral analogues through advanced asymmetric synthesis methods.

Recent breakthroughs in asymmetric catalysis offer a roadmap for this endeavor. proquest.com Methodologies such as enantioselective organocatalysis, transition-metal catalysis, and biocatalysis have revolutionized the synthesis of enantiopure compounds. proquest.com For instance, bifunctional organocatalysts have been successfully used for the enantioselective synthesis of axially chiral benzamides. sigmaaldrich.com These catalysts, possessing both amino and urea (B33335) functional groups within a chiral framework, can induce moderate to good enantioselectivity in the synthesis of various benzamide substrates. sigmaaldrich.com

Furthermore, the use of earth-abundant metal catalysts is emerging as a more sustainable approach for the synthesis of chiral benzoheterocycles, a related structural class. The development of racemization-free coupling reagents is another critical area, ensuring that the desired stereochemical integrity is maintained during the synthesis of chiral amides and peptides.

Table 1: Promising Asymmetric Synthesis Strategies for Chiral Benzamide Analogues

| Synthesis Strategy | Catalyst/Reagent Type | Potential Advantages |

| Organocatalysis | Bifunctional organocatalysts (e.g., amino-urea based) | Metal-free, high enantioselectivity. sigmaaldrich.com |

| Transition-Metal Catalysis | Earth-abundant metals | Sustainable, cost-effective. |

| Biocatalysis | Enzymes | High selectivity, mild reaction conditions. proquest.com |

| Racemization-Free Coupling | Ynamides, Allenones, TCFH-NMI, etc. | Low cost, low toxicity, preservation of stereochemistry. |

Integration of Artificial Intelligence and Machine Learning in Benzamide Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new drugs, and these technologies hold immense promise for the exploration of novel benzamide derivatives. AI and ML algorithms can analyze vast datasets to identify new therapeutic targets, design molecules with desired properties, and predict their biological activities, thereby accelerating the research process and reducing costs.

For a molecule like T-Butyl 5-bromo-2-chlorobenzamide, AI can be employed in several key areas:

Target Identification: By analyzing multi-omics data and biological networks, AI can help identify novel protein targets for which benzamide derivatives may have high affinity and selectivity.

De Novo Drug Design: Generative AI models can design novel benzamide structures with optimized pharmacological profiles. These models can learn from existing chemical data to generate molecules with enhanced potency and reduced off-target effects.

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new benzamide candidates, helping to prioritize compounds with favorable pharmacokinetic profiles for further development.

Table 2: Applications of AI/ML in the Discovery of Benzamide Analogues

| AI/ML Application | Technique | Objective |

| Target Identification | Multi-omics data analysis, Network-based approaches | Identify novel therapeutic targets for benzamide derivatives. |

| Virtual Screening | Deep learning, Support Vector Machines (SVM) | Screen large chemical libraries to identify potential hit compounds. |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generate novel benzamide structures with optimized properties. |

| ADME/Toxicity Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Random Forest | Predict the pharmacokinetic and toxicological profiles of new compounds. |

Exploration of Novel Therapeutic Modalities Beyond Current Applications

Substituted benzamides have a well-established history as antipsychotic and antidepressant agents, primarily through their action on dopamine (B1211576) receptors. However, recent research has unveiled a much broader therapeutic potential for this class of compounds, suggesting new avenues for the application of this compound derivatives.

Novel benzamide derivatives have been synthesized and evaluated for a range of new therapeutic targets. For example, certain benzamides have shown potent activity as Smoothened (SMO) antagonists, indicating their potential in treating cancers driven by the Hedgehog signaling pathway. Others have been developed as inhibitors of carbonic anhydrases IX and XII, which are implicated in the survival of solid tumors, highlighting a potential role in oncology. Furthermore, research into benzamide derivatives as histone deacetylase (HDAC) inhibitors suggests their utility in treating cardiovascular diseases. The development of benzamides with multi-receptor profiles, such as those targeting dopamine D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, represents a promising strategy for developing new antipsychotics with improved efficacy and side-effect profiles.

Table 3: Emerging Therapeutic Targets for Novel Benzamide Derivatives

| Therapeutic Target | Potential Indication | Reference |

| Smoothened (SMO) Receptor | Cancer (e.g., Medulloblastoma) | |

| Dopamine D2, Serotonin 5-HT1A/5-HT2A Receptors | Schizophrenia (with improved side-effect profile) | |

| Carbonic Anhydrases IX and XII | Cancer | |

| Histone Deacetylases (HDACs) | Cardiovascular Disease | |

| Various Enzymatic Targets | Medicinal Chemistry |

Development of Advanced In Vitro Biological Assay Systems for Mechanistic Elucidation

A deeper understanding of the molecular mechanisms underlying the biological activity of this compound and its analogues is crucial for their rational design and therapeutic application. The development and application of advanced in vitro biological assay systems are paramount in this endeavor.

While traditional in vitro assays provide valuable information, they often have limitations in predicting in vivo responses. Future research should focus on adopting more sophisticated models that can better recapitulate the complexity of human physiology. This includes the use of:

High-Content Screening (HCS): HCS platforms allow for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive picture of a compound's effects on cellular function.

3D Cell Cultures and Organoids: These models more closely mimic the in vivo environment compared to traditional 2D cell cultures, offering more predictive data on drug efficacy and toxicity.

Organ-on-a-Chip Technologies: These microfluidic devices can simulate the function of human organs, providing a powerful tool for studying the pharmacokinetics and pharmacodynamics of new drug candidates in a more physiologically relevant context.

The use of such advanced in vitro systems will be instrumental in elucidating the precise mechanisms of action of novel benzamide derivatives, identifying potential off-target effects early in the drug discovery process, and ultimately improving the translation of preclinical findings to the clinical setting.

Q & A

Q. How can isotopic labeling (e.g., ¹⁸O) elucidate hydrolysis pathways in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.